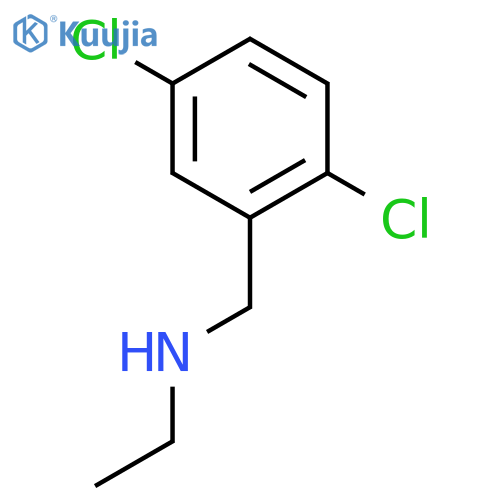Cas no 90390-17-3 (N-(2,5-dichlorobenzyl)ethanamine)

N-(2,5-dichlorobenzyl)ethanamine 化学的及び物理的性質
名前と識別子
-
- N-(2,5-dichlorobenzyl)ethanamine
- Benzenemethanamine, 2,5-dichloro-N-ethyl-
- AKOS009344888
- CHEMBL1178123
- (2,5-Dichloro-benzyl)-ethyl-amine
- SCHEMBL18685158
- SB77734
- DB-234716
- N-[(2,5-dichlorophenyl)methyl]ethanamine
- DTXSID60920412
- 90390-17-3
- [(2,5-DICHLOROPHENYL)METHYL](ETHYL)AMINE
-
- MDL: MFCD11212444
- インチ: InChI=1S/C9H11Cl2N/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3
- InChIKey: YESYSJRLNWOYIG-UHFFFAOYSA-N
- ほほえんだ: CCNCC1=CC(=CC=C1Cl)Cl
計算された属性
- せいみつぶんしりょう: 203.026855
- どういたいしつりょう: 203.026855
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 256.7±25.0 °C at 760 mmHg
- フラッシュポイント: 109.0±23.2 °C
- 屈折率: 1.54
- じょうきあつ: 0.0±0.5 mmHg at 25°C
N-(2,5-dichlorobenzyl)ethanamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2,5-dichlorobenzyl)ethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 088679-1g |
2,5-Dichloro-benzyl)-ethyl-amine |
90390-17-3 | 1g |
£549.00 | 2022-03-01 |
N-(2,5-dichlorobenzyl)ethanamine 関連文献
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
N-(2,5-dichlorobenzyl)ethanamineに関する追加情報
Professional Introduction to N-(2,5-dichlorobenzyl)ethanamine (CAS No. 90390-17-3)
N-(2,5-dichlorobenzyl)ethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 90390-17-3, is a significant compound in the field of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The presence of two chlorine atoms at the 2 and 5 positions on the benzyl ring imparts distinct reactivity and makes it a valuable intermediate in synthetic chemistry.
The molecular structure of N-(2,5-dichlorobenzyl)ethanamine consists of an ethylamine group attached to a 2,5-dichlorobenzyl moiety. This configuration allows for diverse chemical transformations, making it a versatile building block in organic synthesis. Researchers have explored its utility in the development of novel pharmaceuticals, agrochemicals, and specialty chemicals. The dichlorobenzyl group enhances the compound's ability to participate in nucleophilic substitution reactions, which is crucial for constructing more complex molecules.
In recent years, N-(2,5-dichlorobenzyl)ethanamine has been investigated for its role in medicinal chemistry. Its structural features make it a potential precursor for drugs targeting various biological pathways. For instance, studies have demonstrated its utility in synthesizing analogs that exhibit antimicrobial and anti-inflammatory properties. The dichloro substitution pattern on the benzene ring contributes to increased lipophilicity, which can improve drug absorption and bioavailability.
The compound's reactivity also makes it a candidate for material science applications. Researchers have utilized N-(2,5-dichlorobenzyl)ethanamine to develop advanced polymers and coatings with enhanced thermal stability and mechanical strength. These properties are particularly valuable in industries requiring durable and high-performance materials. Additionally, the compound's ability to undergo cross-coupling reactions has opened new avenues for creating conjugated polymers used in organic electronics.
Recent advancements in computational chemistry have further highlighted the importance of N-(2,5-dichlorobenzyl)ethanamine. Molecular modeling studies suggest that its structure can be optimized for better binding affinity to biological targets. This has led to the design of more effective drug candidates with reduced side effects. The integration of machine learning algorithms has accelerated the discovery process by predicting optimal reaction conditions and product yields.
The synthesis of N-(2,5-dichlorobenzyl)ethanamine involves multi-step organic reactions that require precise control over reaction conditions. Techniques such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution are commonly employed. These methods ensure high yields and purity, which are essential for pharmaceutical applications. The compound's stability under various conditions makes it suitable for large-scale production without significant degradation.
In conclusion, N-(2,5-dichlorobenzyl)ethanamine (CAS No. 90390-17-3) is a multifaceted compound with broad applications in pharmaceuticals and material science. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate in synthetic chemistry. Ongoing research continues to uncover new possibilities for this compound, reinforcing its significance in modern chemical research.
90390-17-3 (N-(2,5-dichlorobenzyl)ethanamine) 関連製品
- 1707602-60-5(1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride)
- 681267-10-7(N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl-2,2-diphenylacetamide)
- 1270068-90-0(Benzenemethanamine, 4-(cyclopentyloxy)-α-ethenyl-, (αS)-)
- 533870-51-8(N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide)
- 2172488-94-5(1-methyl-6-nitro-1H-1,2,3-benzotriazol-4-amine)
- 155445-40-2(2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid)
- 157402-43-2(Pyridine, 3-(2,6-dimethylphenyl)-)
- 2034378-23-7(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,6-dichlorobenzenesulfonamide)
- 2580181-70-8(tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate)
- 1226454-88-1(methyl 4-(2-{(3-phenylpropyl)carbamoylamino}ethyl)piperazine-1-carboxylate)



